molecular formula C16H22N2O6S B6498954 1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]piperidine-4-carboxamide CAS No. 946214-16-0

1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]piperidine-4-carboxamide

Cat. No.: B6498954
CAS No.: 946214-16-0
M. Wt: 370.4 g/mol
InChI Key: LKASCDPOPZAMQI-UHFFFAOYSA-N
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Description

1-[3-(2H-1,3-Benzodioxol-5-yloxy)propanesulfonyl]piperidine-4-carboxamide is a synthetic organic compound featuring a piperidine core substituted with a carboxamide group at position 4 and a propanesulfonyl chain linked to a 1,3-benzodioxole moiety at position 1. The 1,3-benzodioxol-5-yloxy group is a key structural motif, often associated with biological activity in pharmaceuticals, particularly in serotonin reuptake inhibitors (SSRIs) and related compounds . The propanesulfonyl group may enhance solubility or influence binding affinity, while the carboxamide could contribute to hydrogen bonding interactions in biological targets.

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S/c17-16(19)12-4-6-18(7-5-12)25(20,21)9-1-8-22-13-2-3-14-15(10-13)24-11-23-14/h2-3,10,12H,1,4-9,11H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKASCDPOPZAMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]piperidine-4-carboxamide, identified by its CAS number 946214-16-0, is a compound of interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O5SC_{15}H_{20}N_{2}O_{5}S, with a molecular weight of approximately 370.4 g/mol. Its structure features a piperidine ring substituted with a benzodioxole moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC15H20N2O5S
Molecular Weight370.4 g/mol
CAS Number946214-16-0
SolubilitySoluble in organic solvents
Melting PointNot available

Research indicates that this compound may act on various biological pathways:

  • Neurotransmitter Modulation : It is suggested that the compound may modulate neurotransmitter systems, particularly by interacting with receptors involved in cognitive functions and mood regulation.
  • Antioxidant Activity : Preliminary studies have shown that derivatives of benzodioxole exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Some studies suggest that compounds containing the benzodioxole structure can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. Results indicated that these compounds significantly reduced cell death and improved cell viability compared to control groups, suggesting potential applications in neurodegenerative diseases.

Case Study 2: Anti-inflammatory Properties

In an animal model of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This supports its potential use as an anti-inflammatory agent.

Research Findings

Recent findings from various studies highlight the biological activities associated with this compound:

  • Enhancement of Endurance : Similar compounds have been shown to enhance physical endurance by increasing glycogen storage and reducing lactic acid levels during exercise . This suggests potential applications in sports medicine and recovery therapies.
  • Modulation of Glycogen Metabolism : Research indicates that related compounds can significantly increase liver and muscle glycogen content while decreasing blood urea nitrogen levels, which is indicative of improved metabolic efficiency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Paroxetine-Related Compounds

Paroxetine (an SSRI) and its impurities/metabolites share structural similarities with the target compound. Key examples include:

  • USP Paroxetine Related Compound G RS : (±)trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4′-fluorophenyl)piperidine hydrochloride.
    • Structural Differences :
  • The target compound replaces the 4-fluorophenyl group with a carboxamide at position 4.
  • The propanesulfonyl group in the target compound substitutes the methylene linker in Related Compound G.

    • Functional Implications : The sulfonyl group may improve metabolic stability compared to the methylene bridge, while the carboxamide could modulate target selectivity .
  • Paroxetine Metabolites: E.g., (3S,4R)-3-[(2H-1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine.

Piperidine-Based Analogues

Compounds with piperidine cores and benzodioxole substituents are common in neuropharmacology. For example:

  • 3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenylpiperidine (Paroxetine Related Compound B): Comparison: The phenyl group at position 4 versus the carboxamide in the target compound may result in divergent receptor binding profiles.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituent at Piperidine-4 Linker Group Key Functional Groups Molecular Weight (g/mol) Potential Biological Role
Target Compound Carboxamide Propanesulfonyl Benzodioxole, Sulfonyl, Amide ~400 (estimated) SSRI candidate/Enzyme modulator
USP Paroxetine Related Compound G 4-Fluorophenyl Methylene Benzodioxole, Fluorophenyl 405.46 Paroxetine impurity
Paroxetine Metabolite 4-Fluorophenyl Methylene Benzodioxole ~350 (estimated) Metabolic intermediate
3-[(Benzodioxol-5-yloxy)methyl]-4-phenylpiperidine Phenyl Methylene Benzodioxole, Phenyl ~300 (estimated) Structural analog

Notes

Limitations of Available Data : Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence. Structural comparisons are inferred from related compounds, primarily paroxetine derivatives .

Synthetic Considerations : The propanesulfonyl group may complicate synthesis compared to methylene-linked analogs, requiring sulfonation steps. SHELX software () could aid in crystallographic characterization if structural studies are conducted .

Research Gaps : Further studies are needed to evaluate the target compound’s pharmacokinetics, toxicity, and target affinity relative to its analogs.

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